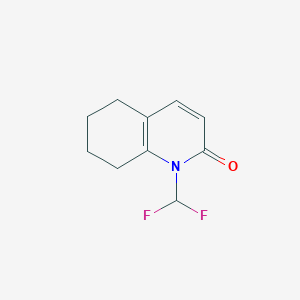

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a fluorinated derivative of the 5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold (CAS: 54802-19-6), a bicyclic structure with a partially saturated quinoline core . The incorporation of a difluoromethyl group (-CF₂H) at the N1 position distinguishes it from non-fluorinated analogs. This modification is strategically significant, as fluorine substituents are known to enhance bioavailability, metabolic stability, and target binding affinity in pharmaceuticals by modulating electronic and steric properties .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one |

InChI |

InChI=1S/C10H11F2NO/c11-10(12)13-8-4-2-1-3-7(8)5-6-9(13)14/h5-6,10H,1-4H2 |

InChI Key |

OJXBXQVYGLXMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=O)N2C(F)F |

Origin of Product |

United States |

Preparation Methods

One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylating agents under specific reaction conditions . Industrial production methods may involve the use of scalable and efficient catalytic processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of scientific research applications, including:

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and biological differences between 1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one and its analogs:

Table 1: Comparative Analysis of Tetrahydroquinolone Derivatives

Key Comparative Insights:

Fluorination Effects: The difluoromethyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 5,6,7,8-tetrahydroquinolin-2(1H)-one) . This aligns with trends observed in MJM170, where scaffold redesign enhanced solubility and efficacy against apicomplexan parasites .

Biological Activity :

- N1-substituted derivatives (e.g., 6j, 6k in ) demonstrate that aromatic substituents (e.g., bromophenyl, methoxyphenyl) enhance anti-fibrosis activity, suggesting the difluoromethyl group could similarly optimize target engagement in therapeutic contexts .

- MJM170’s anti-parasitic efficacy highlights the importance of core saturation (5,6,7,8-tetrahydro vs. 3,4-dihydro), which influences conformational flexibility and solubility .

Synthetic Accessibility :

- Halogenated analogs (e.g., 6,8-dibromo in ) require careful handling of electrophilic intermediates, whereas fluorinated derivatives like the target compound may involve specialized fluorinating agents or protected intermediates .

- High-yield routes for N1-aryl derivatives (e.g., 91% yield for 6j) suggest that introducing difluoromethyl could be feasible with similar efficiency if optimized .

Physicochemical Properties :

- The difluoromethyl group’s moderate electronegativity and size balance solubility and membrane permeability, contrasting with bulkier groups (e.g., 4-(trifluoromethoxyphenyl) in ) that may hinder absorption .

Biological Activity

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological implications, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 205.20 g/mol. The presence of the difluoromethyl group enhances its reactivity and biological activity. Its structural features include:

- A tetrahydroquinoline core

- A difluoromethyl substituent that influences electronic properties

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to interact with inflammatory pathways and may inhibit the production of pro-inflammatory cytokines. Further research is needed to elucidate the exact mechanisms involved.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses.

- Receptor Interaction : The compound has been suggested to bind to receptors associated with pain and inflammation.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives. The results indicated that compounds with difluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Anti-inflammatory Research

Another study focused on the anti-inflammatory potential of tetrahydroquinoline compounds. It demonstrated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting a pathway for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.